Anti-inflammatory agent 22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

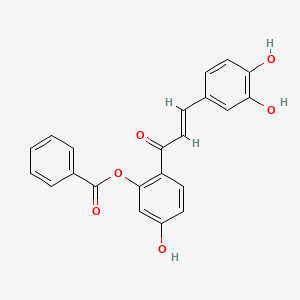

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H16O6 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-5-hydroxyphenyl] benzoate |

InChI |

InChI=1S/C22H16O6/c23-16-8-9-17(18(24)10-6-14-7-11-19(25)20(26)12-14)21(13-16)28-22(27)15-4-2-1-3-5-15/h1-13,23,25-26H/b10-6+ |

InChI Key |

SOPVGBOKHBQLRO-UXBLZVDNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)O)C(=O)/C=C/C3=CC(=C(C=C3)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)O)C(=O)C=CC3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Anti-inflammatory Agent 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 22, also identified as compound 14a, is a potent, orally active small molecule demonstrating significant anti-inflammatory properties. As a derivative of butein, it has been investigated for its therapeutic potential in inflammation-associated pathologies, particularly lymphedema. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and workflows. The primary mechanism of action of this agent is the inhibition of tumor necrosis factor-alpha (TNF-α) production induced by lipopolysaccharide (LPS).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and in vivo efficacy.

| Parameter | Value | Cell/System | Reference |

| IC50 for TNF-α Inhibition | 14.6 μM | Lipopolysaccharide-stimulated mouse peritoneal macrophages | [1] |

| In Vivo Efficacy | 70% suppression of limb volume | Murine lymphedema model | [1] |

Mechanism of Action: Inhibition of TNF-α Production

This compound exerts its anti-inflammatory effects by targeting the production of TNF-α, a key pro-inflammatory cytokine. In the presence of an inflammatory stimulus such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, immune cells like macrophages are activated to produce and secrete TNF-α. This process is a critical part of the innate immune response but can lead to pathological inflammation if dysregulated.

The agent's ability to inhibit LPS-induced TNF-α production suggests that it interferes with the intracellular signaling cascade initiated by LPS binding to its receptor complex on macrophages.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of LPS-induced TNF-α production and the proposed point of intervention for this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

While the full detailed experimental protocols from the primary literature are not publicly available, the following are standardized methods for the key experiments cited, based on common laboratory practices.

In Vitro TNF-α Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LPS-induced TNF-α production in macrophages.

Methodology:

-

Cell Culture: Mouse peritoneal macrophages are harvested and cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce TNF-α production, and the plates are incubated for a further period (e.g., 4-6 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition at each concentration of the agent is calculated relative to the LPS-only control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Murine Lymphedema Model

Objective: To evaluate the in vivo efficacy of this compound in reducing lymphedema.

Methodology:

-

Animal Model: A surgical model of lymphedema is created in mice, typically in the hind limb or tail. This often involves the surgical removal of lymph nodes and/or ligation of lymphatic vessels to obstruct lymphatic drainage.

-

Compound Administration: this compound is administered to the mice, typically orally, at a specified dose and frequency, starting at a designated time point relative to the surgery. A vehicle control group is also included.

-

Lymphedema Measurement: The volume of the lymphedematous limb and the contralateral control limb is measured at regular intervals using a caliper or other volume measurement techniques.

-

Data Analysis: The percentage of lymphedema suppression is calculated by comparing the limb volume in the treated group to the vehicle control group.

Experimental Workflow

The following diagram outlines the general experimental workflow for the discovery and preclinical evaluation of this compound.

Caption: General workflow from synthesis to in vivo testing.

Conclusion

This compound (compound 14a) is a promising therapeutic candidate that demonstrates potent inhibition of LPS-induced TNF-α production. This mechanism underlies its significant anti-inflammatory effects observed both in vitro and in a murine model of lymphedema. Further investigation into the precise molecular interactions within the NF-κB signaling pathway could provide a more detailed understanding of its mechanism of action and facilitate its development as a novel treatment for inflammatory disorders.

References

Unveiling Anti-inflammatory Agent 22: A Novel Chromen-4-one Derivative with Potent TNF-α Inhibitory Activity

For Immediate Release

A deep dive into the discovery, synthesis, and mechanism of action of a promising new anti-inflammatory candidate, designated as Anti-inflammatory Agent 22, reveals its potential in modulating key inflammatory pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this novel 2-phenyl-4H-chromen-4-one derivative, including its synthesis, biological activity, and the signaling cascades it impacts.

This compound, chemically identified as 2-(5-ethyl-2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one, has emerged from dedicated research efforts focused on the development of new flavonoid-based therapeutics. This compound has demonstrated significant potency in inhibiting the production of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in the inflammatory response.

Discovery of a Potent Modulator of Inflammation

The discovery of this compound was the culmination of a systematic investigation into a series of novel 2-phenyl-4H-chromen-4-one derivatives. The core scientific objective was to identify compounds with superior anti-inflammatory efficacy. Initial screenings of a synthesized library of these derivatives identified a lead compound, designated as compound 8 in a pivotal study, which exhibited robust inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells. Further investigation into its cytokine inhibitory profile revealed its potent suppression of TNF-α and interleukin-6 (IL-6). This promising activity prompted the further exploration and characterization of this chemical class, leading to the identification of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process, beginning with the appropriate substituted acetophenone and benzaldehyde precursors. The general synthetic route for this class of 2-phenyl-4H-chromen-4-one derivatives involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final chromen-4-one scaffold.

Synthesis Workflow:

Caption: Synthetic route to this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent inhibition of LPS-induced TNF-α production with a reported half-maximal inhibitory concentration (IC50) of 14.6 μM. Its mechanism of action is believed to involve the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by LPS, TLR4 initiates a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs), which ultimately leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines including TNF-α. Research on analogous compounds from the same chemical class suggests that this compound likely exerts its effects by interfering with key components of this pathway.

Signaling Pathway:

In Vitro Characterization of Anti-inflammatory Agent 22: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 22, also identified as compound 14a, is a small molecule with the chemical formula C22H16O6. It has been noted for its potential anti-inflammatory properties. This technical guide provides a summary of the available in vitro data for this compound and outlines a general experimental workflow for its characterization.

Quantitative Data

The primary reported in vitro activity of this compound is its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) for this activity has been determined to be 14.6 μM.[1][2]

| Parameter | Value | Assay Conditions |

| IC50 | 14.6 µM | Inhibition of LPS-induced TNF-α production |

Experimental Protocols

While the specific, detailed experimental protocols used to generate the above data for this compound are not publicly available, a standard methodology for such a characterization would typically involve the following steps.

Cell Culture and Treatment

-

Cell Line: A murine macrophage cell line, such as RAW 264.7, or primary macrophages would be cultured under standard conditions (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator).

-

Plating: Cells are seeded in appropriate multi-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound (typically in a dose-response range) for a specified period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli O111:B4) at a concentration known to induce a robust inflammatory response (e.g., 1 µg/mL).

Quantification of TNF-α Production

-

Supernatant Collection: After a defined incubation period with LPS (e.g., 6-24 hours), the cell culture supernatant is collected.

-

ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The absorbance values are read using a microplate reader, and a standard curve is generated to determine the concentration of TNF-α in each sample. The IC50 value is then calculated by plotting the percentage inhibition of TNF-α production against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Potential Signaling Pathways and Experimental Workflows

The inhibition of LPS-induced TNF-α production suggests that this compound may interfere with the Toll-like receptor 4 (TLR4) signaling pathway. The following diagrams illustrate the putative signaling pathway and a general experimental workflow for characterizing such an agent.

Caption: Putative TLR4 Signaling Pathway Inhibition.

Caption: General Experimental Workflow.

References

In-Depth Pharmacological Profile of Anti-inflammatory Agent 22 (Compound 14a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Anti-inflammatory Agent 22, also referred to as compound 14a. This orally active, small molecule has demonstrated significant anti-inflammatory and other biological activities in preclinical studies, suggesting its potential as a therapeutic agent for inflammation-associated conditions.

Executive Summary

This compound is a butein derivative that has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production.[1][2] Its pharmacological activities extend to the suppression of adipogenesis and demonstrated efficacy in an in vivo model of lymphedema.[1][2][3] This profile, combined with its oral bioavailability, positions this compound as a promising candidate for further investigation in the context of chronic inflammatory diseases.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Model System | Reference |

| IC | 14.6 µM | Lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages | [1][2] |

| In vivo efficacy | 70% suppression of limb volume | Murine lymphedema model | [1] |

| Adipogenesis | Preventive effects observed | Lymphedematous tissue | [3] |

Mechanism of Action

The primary mechanism of action identified for this compound is the inhibition of TNF-α production.[1][2] TNF-α is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory disorders. By suppressing its production, this compound can potentially mitigate the downstream inflammatory cascade.

Furthermore, the agent's ability to prevent adipogenesis suggests a broader impact on cellular differentiation and tissue remodeling, which is particularly relevant in the context of lymphedema where adipose deposition is a key pathological feature.[1][3]

Caption: Mechanism of TNF-α Inhibition by Agent 22.

Key Experimental Protocols

-

Cell Line: Mouse peritoneal macrophages.

-

Stimulus: Lipopolysaccharide (LPS).

-

Methodology:

-

Harvest peritoneal macrophages from mice.

-

Plate the macrophages in appropriate culture media and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with LPS to induce TNF-α production.

-

After a defined incubation time, collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculate the half-maximal inhibitory concentration (IC

50) by plotting the percentage of TNF-α inhibition against the concentration of this compound.[1]

-

References

Target identification for Anti-inflammatory agent 22

An in-depth guide to the target identification of the novel anti-inflammatory compound, designated Anti-inflammatory agent 22 (also known as compound 14a). This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound (compound 14a) is a potent, orally active small molecule that has demonstrated significant anti-inflammatory properties. A derivative of the chalcone butein, this compound has been identified as a promising therapeutic candidate for inflammation-driven pathologies, particularly lymphedema. The primary molecular target of this compound is the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting the production of TNF-α, this agent effectively mitigates downstream inflammatory cascades. Furthermore, it has shown efficacy in preventing adipogenesis and reducing tissue swelling in preclinical models of lymphedema.

Target Identification and Validation

The principal molecular target of this compound is Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in systemic inflammation. The identification of TNF-α as the target was established through in vitro assays measuring the inhibition of its production in response to an inflammatory stimulus.

Primary Target: Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory response. Dysregulation of TNF-α production is a hallmark of numerous chronic inflammatory and autoimmune diseases. This compound directly addresses this pathological mechanism by suppressing the synthesis of TNF-α.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and efficacy in preclinical models.

| Parameter | Value | Cell/Model System |

| IC50 for TNF-α Production Inhibition | 14.6 μM[1] | Lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages |

| In Vivo Efficacy (Lymphedema) | 70% suppression of limb volume[1] | Murine lymphedema model |

| In Vitro TNF-α Suppression | ~50% at 20 μM[1] | LPS-stimulated mouse peritoneal macrophages |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by intervening at a critical juncture in the inflammatory signaling cascade. The primary mechanism of action is the inhibition of TNF-α production, which in turn disrupts the downstream signaling events that promote and sustain inflammation.

Inhibition of TNF-α Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound. By reducing the production of TNF-α, the compound prevents the activation of subsequent inflammatory pathways.

References

In-Depth Technical Guide: Cellular Pathways Modulated by Anti-inflammatory Agent D22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms modulated by the anti-inflammatory agent D22, a substituted 3,4-dihydropyrimidinone derivative identified as ethyl 6-methyl-4-(3-phenoxyphenyl)-2-thioxo-3,4-dihydropyrimidine-5-carboxylate. This document details the compound's effects on key inflammatory and apoptotic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Cellular Modulations by Compound D22

Compound D22 has demonstrated significant anti-inflammatory and neuroprotective properties, primarily investigated in lipopolysaccharide (LPS)-stimulated microglial BV-2 cells. Its mechanism of action involves the attenuation of pro-inflammatory signaling cascades and the regulation of apoptosis-related proteins.

Inhibition of Pro-inflammatory Mediators

Compound D22 effectively curtails the production of key molecules that drive the inflammatory response. In LPS-activated microglial cells, it has been shown to reduce the levels of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). This reduction is a direct consequence of the compound's ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The anti-inflammatory effects of Compound D22 are, in part, mediated through its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Compound D22 has been observed to inhibit the phosphorylation, and thus the activation, of three key MAP kinases: extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) in LPS-stimulated microglial cells. By dampening the activation of these kinases, Compound D22 effectively disrupts the downstream signaling events that lead to the production of pro-inflammatory cytokines and enzymes.

Regulation of Apoptotic Pathways

Beyond its anti-inflammatory actions, Compound D22 exhibits neuroprotective effects by modulating the intrinsic apoptosis pathway. In a model of inflammation-mediated neurotoxicity, conditioned media from BV-2 cells treated with Compound D22 inhibited neuronal cell death. This protective effect was attributed to the suppression of caspase-3 activation, a key executioner caspase in apoptosis. Furthermore, Compound D22 was found to regulate the expression of the Bcl-2 family of proteins, which are critical gatekeepers of apoptosis. Specifically, it is suggested to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival.

Quantitative Data Summary

The following tables summarize the quantitative effects of Compound D22 on various cellular parameters in LPS-stimulated BV-2 microglial cells.

| Parameter Measured | Compound D22 Concentration | Effect (Relative to LPS control) |

| Nitric Oxide (NO) Production | 5, 10, 20 µM | Dose-dependent reduction |

| Prostaglandin E2 (PGE2) Production | 5, 10, 20 µM | Dose-dependent reduction |

| TNF-α Production | 5, 10, 20 µM | Dose-dependent reduction |

| IL-1β Production | 5, 10, 20 µM | Dose-dependent reduction |

| iNOS Protein Expression | 5, 10, 20 µM | Dose-dependent suppression |

| COX-2 Protein Expression | 5, 10, 20 µM | Dose-dependent suppression |

| Phosphorylated Protein | Compound D22 Concentration | Effect on Phosphorylation (Relative to LPS control) |

| p-ERK | 5, 10, 20 µM | Dose-dependent inhibition |

| p-p38 | 5, 10, 20 µM | Dose-dependent inhibition |

| p-JNK | 5, 10, 20 µM | Dose-dependent inhibition |

| Apoptotic Marker | Effect of Conditioned Media from D22-treated BV-2 cells on N2a neurons |

| Caspase-3 Activation | Suppression |

| Bcl-2 Protein Expression | Upregulation (inferred) |

| Bax Protein Expression | Downregulation (inferred) |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

Murine microglial BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were pre-treated with various concentrations of Compound D22 (5, 10, and 20 µM) for 30 minutes before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for the indicated time periods.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

BV-2 cells were seeded in 96-well plates and treated as described above for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant was collected from each well.

-

The supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture was incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm was measured using a microplate reader.

-

The concentration of nitrite was determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β

-

BV-2 cells were treated as described above for 24 hours.

-

The cell culture supernatants were collected and centrifuged to remove cellular debris.

-

The concentrations of TNF-α and IL-1β in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, supernatants were added to antibody-coated plates and incubated.

-

After washing, a detection antibody was added, followed by a substrate solution.

-

The reaction was stopped, and the absorbance was measured at the appropriate wavelength.

-

Cytokine concentrations were calculated based on a standard curve.

Western Blot Analysis for iNOS, COX-2, Phosphorylated MAPKs, Bcl-2, and Bax

-

Following treatment, BV-2 cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates were determined using a BCA protein assay kit.

-

Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-JNK, total-JNK, Bcl-2, Bax, and β-actin.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Caspase-3 Activity Assay

-

Neuronal N2a cells were treated with conditioned media from LPS-stimulated BV-2 cells (with or without Compound D22 pre-treatment) for 24 hours.

-

N2a cells were harvested and lysed.

-

Caspase-3 activity in the cell lysates was measured using a colorimetric or fluorometric assay kit according to the manufacturer's protocol.

-

The assay is based on the cleavage of a caspase-3-specific substrate, which releases a chromophore or fluorophore that can be quantified.

Mandatory Visualizations

Signaling Pathways Modulated by Compound D22

Caption: Signaling pathways modulated by Compound D22 in response to LPS stimulation.

Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: Experimental workflow for evaluating the anti-inflammatory and neuroprotective effects of Compound D22.

Methodological & Application

Application Notes and Protocols for Anti-inflammatory Agent 22 in a Lymphedema Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Anti-inflammatory agent 22, also referred to as compound 14a, in a lymphedema mouse model. The protocols outlined below are based on established methodologies in lymphedema research and specific findings related to this compound.

Introduction

Lymphedema is a chronic and progressive condition characterized by the accumulation of interstitial fluid due to impaired lymphatic drainage, leading to tissue swelling, inflammation, fibrosis, and adipose deposition. This compound is an orally active compound that has demonstrated significant therapeutic potential in a murine lymphedema model. It functions by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α) and suppressing adipogenesis, offering a targeted approach to mitigate the pathological processes of lymphedema. Research has shown that compound 14a can suppress limb lymphedema volume by 70% in mice, highlighting its promise as a therapeutic agent.[1]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism:

-

Anti-inflammatory Activity: The agent inhibits the production of TNF-α, a key pro-inflammatory cytokine implicated in the chronic inflammation observed in lymphedema. By reducing TNF-α levels, it helps to alleviate the inflammatory cascade that contributes to tissue damage and fibrosis.

-

Anti-adipogenesis Activity: Lymphedema is often associated with the abnormal deposition of adipose tissue. This compound has been shown to have preventive effects on lymphedematous tissue by suppressing adipogenesis, thereby addressing a critical component of disease progression.[1]

Experimental Protocols

This section details the protocols for inducing lymphedema in a mouse model and the subsequent treatment with this compound.

Lymphedema Mouse Model Induction

Two common surgical models for inducing lymphedema in mice are the tail model and the hindlimb model. The choice of model may depend on the specific research question and available expertise.

a) Mouse Tail Lymphedema Model

This model is well-established and offers a reproducible method for studying lymphedema.

-

Materials:

-

8-12 week old C57BL/6 mice

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical microscope or magnifying loupes

-

Microsurgical instruments (forceps, scissors)

-

Suture material (e.g., 10-0 nylon)

-

Skin adhesive or wound clips

-

Analgesics (e.g., buprenorphine)

-

-

Procedure:

-

Anesthetize the mouse and place it in a prone position.

-

Under magnification, make a circumferential incision through the skin and subcutaneous tissue of the tail, approximately 2 cm from the base.

-

Carefully dissect and ligate the superficial and deep lymphatic vessels. The major blood vessels (lateral tail artery and vein) should be preserved to avoid necrosis.

-

A small segment of the lymphatic vessels can be excised to prevent regeneration.

-

Close the skin incision with fine sutures or skin adhesive.

-

Administer post-operative analgesics as required.

-

Monitor the mice for signs of infection, necrosis, and lymphedema development.

-

b) Mouse Hindlimb Lymphedema Model

This model is considered by some to be more clinically relevant to human lymphedema.

-

Materials:

-

Same as for the tail model.

-

-

Procedure:

-

Anesthetize the mouse and shave the hair from the inguinal and popliteal regions of the hindlimb.

-

Make a skin incision in the inguinal region to expose the inguinal lymph node and associated lymphatic vessels.

-

Carefully dissect and excise the inguinal lymph node and ligate the afferent and efferent lymphatic vessels.

-

Make a second incision in the popliteal fossa to expose the popliteal lymph node.

-

Excise the popliteal lymph node and ligate the associated lymphatic vessels.

-

Close the skin incisions with sutures or wound clips.

-

Administer post-operative analgesics.

-

Monitor the mice for lymphedema development in the hindlimb.

-

Administration of this compound

Based on available data, this compound is orally active. The following protocol is a general guideline for oral gavage in mice.

-

Materials:

-

This compound (compound 14a)

-

Vehicle for suspension (e.g., 0.5% methylcellulose)

-

Oral gavage needles (20-22 gauge, with a ball-tip)

-

Syringes (1 ml)

-

-

Procedure:

-

Prepare a homogenous suspension of this compound in the chosen vehicle. The exact concentration will depend on the target dosage.

-

Accurately weigh each mouse to determine the correct volume of the suspension to be administered.

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Once the needle is in the esophagus, advance it to the pre-measured depth.

-

Slowly administer the suspension.

-

Gently remove the gavage needle.

-

Monitor the mouse for any signs of distress.

-

Data Presentation

Quantitative data from the study of this compound in a lymphedema mouse model can be summarized in the following tables.

Table 1: In Vitro Activity of this compound

| Compound | Target | Assay | IC50 (µM) |

| This compound (compound 14a) | TNF-α | LPS-induced production in mouse peritoneal macrophages | 14.6 |

Table 2: In Vivo Efficacy of this compound in a Murine Lymphedema Model

| Treatment Group | Administration Route | Dosage | Treatment Duration | Outcome Measure | Result |

| Vehicle Control | Oral Gavage | - | To be determined | Limb Volume | Baseline |

| This compound (compound 14a) | Oral Gavage | To be determined | To be determined | Limb Volume | 70% suppression |

Note: The specific dosage and treatment duration for the 70% suppression of limb volume are not yet publicly available and would need to be determined from the full research publication or through dose-response studies.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects in lymphedema.

Caption: Proposed mechanism of this compound in lymphedema.

Experimental Workflow

The diagram below outlines the key steps in conducting an in vivo study of this compound in a lymphedema mouse model.

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: LPS-Induced TNF-alpha Inhibition Assay with Compound 14a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful inducer of TNF-α production in immune cells such as macrophages. Consequently, the inhibition of LPS-induced TNF-α secretion serves as a crucial in vitro model for the discovery and characterization of novel anti-inflammatory agents. This document provides a detailed protocol for assessing the inhibitory activity of "Compound 14a," an anti-inflammatory agent, on LPS-induced TNF-α production in a cellular context.

Data Presentation: Inhibitory Activity of Compound 14a

The inhibitory potential of Compound 14a on LPS-induced TNF-α production is summarized in the table below. This data is essential for evaluating the compound's potency and guiding further investigation into its mechanism of action.

| Compound Name | Target | Assay System | IC50 | Reference |

| Anti-inflammatory agent 22 (Compound 14a) | TNF-α Production | LPS-stimulated cells | 14.6 µM | [1][2][3] |

Signaling Pathway of LPS-Induced TNF-α Production

The following diagram illustrates the key signaling cascade initiated by LPS, leading to the transcription and secretion of TNF-α. Understanding this pathway is fundamental to contextualizing the mechanism of potential inhibitors like Compound 14a.

Caption: LPS-induced TNF-α signaling pathway.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line, RAW 264.7, is a commonly used and appropriate model for this assay.

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency.

LPS-Induced TNF-α Inhibition Assay

This protocol outlines the steps to determine the effect of Compound 14a on TNF-α production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Compound 14a

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

TNF-α ELISA kit (murine)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of Compound 14a in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of Compound 14a in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).

-

Carefully remove the old medium from the cells and add 100 µL of medium containing the different concentrations of Compound 14a.

-

Include a vehicle control group (medium with the same concentration of solvent as the compound-treated wells).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in culture medium. A final concentration of 10-100 ng/mL is generally effective for stimulating TNF-α production.[4]

-

Add 100 µL of the LPS solution to all wells except the negative control (unstimulated) wells. To the negative control wells, add 100 µL of plain culture medium.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate for a period of 4-24 hours. The optimal incubation time should be determined empirically, but a 6-hour incubation is often sufficient to detect significant TNF-α secretion.

-

-

Supernatant Collection:

-

After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.

-

-

Measurement of TNF-α:

-

Quantify the concentration of TNF-α in the collected supernatants using a commercially available murine TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Cell Viability Assay:

-

To ensure that the observed inhibition of TNF-α is not due to cytotoxicity of Compound 14a, perform a cell viability assay on the remaining cells in the plate. Use a standard method such as MTT or a luminescent-based assay.

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of Compound 14a using the following formula: % Inhibition = [1 - (TNF-α in treated sample / TNF-α in LPS-stimulated control)] x 100

-

Plot the percentage of inhibition against the log concentration of Compound 14a.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production) by non-linear regression analysis of the dose-response curve.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the LPS-induced TNF-α inhibition assay.

Caption: Experimental workflow for TNF-α inhibition assay.

References

Application Notes and Protocols for Anti-inflammatory Agent 22 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended in vivo dosage and experimental protocols for Anti-inflammatory agent 22 (also known as compound 14a), a potent, orally active compound with demonstrated anti-inflammatory properties. The information is based on preclinical studies in murine models of lymphedema.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo application of this compound in mice, as derived from the primary literature.

| Parameter | Value | Reference |

| Compound | This compound (compound 14a) | [1] |

| Animal Model | Murine Lymphedema Model | [1] |

| Mouse Strain | BALB/c mice (female, 8 weeks old) | [1] |

| Dosage | 10 mg/kg | [1] |

| Administration Route | Oral (p.o.) | [1] |

| Frequency | Once daily | [1] |

| Duration | 4 weeks | [1] |

| Efficacy | 70% suppression of limb volume | [1] |

| In Vitro Potency (IC50) | 14.6 μM (inhibition of LPS-induced TNF-α production) | [1] |

II. Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. TNF-α is a key pro-inflammatory cytokine involved in the pathogenesis of various inflammatory conditions, including lymphedema. By suppressing TNF-α, this compound helps to mitigate the inflammatory cascade, reduce tissue swelling, and prevent associated pathological changes such as adipogenesis.

The simplified signaling pathway is depicted below:

Caption: Simplified signaling pathway of this compound.

III. Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for a murine model of lymphedema.

A. Murine Lymphedema Model Protocol

This protocol describes the surgical induction of lymphedema in the hindlimb of mice.

-

Animal Preparation:

-

Use female BALB/c mice, 8 weeks of age.

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Shave the fur from the entire circumference of the upper thigh of the right hindlimb.

-

Disinfect the surgical area with 70% ethanol and povidone-iodine.

-

-

Surgical Procedure:

-

Make a circumferential skin incision on the upper thigh, taking care to preserve the femoral artery, vein, and nerve.

-

Excise a 2-mm wide strip of skin and subcutaneous tissue to expose the underlying lymphatic vessels.

-

Carefully dissect and ligate the major superficial and deep lymphatic vessels.

-

Suture the skin incision.

-

-

Post-operative Care:

-

Administer appropriate analgesics for post-operative pain management.

-

House the mice individually to prevent injury to the surgical site.

-

Monitor the animals daily for signs of distress, infection, or other complications.

-

B. Administration of this compound

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The final concentration should be calculated to deliver a dose of 10 mg/kg in a volume appropriate for oral gavage in mice (typically 100-200 µL).

-

-

Administration:

-

Administer the prepared solution to the mice once daily via oral gavage.

-

For the control group, administer the vehicle only.

-

Continue the treatment for the duration of the study (e.g., 4 weeks).

-

C. Assessment of Lymphedema

-

Limb Volume Measurement:

-

Measure the volume of both the lymphedematous (right) and contralateral (left) hindlimbs at regular intervals (e.g., weekly).

-

A caliper can be used to measure the thickness and width of the paw and ankle, and these measurements can be used to calculate an estimated limb volume.

-

Alternatively, a more precise method such as a water displacement plethysmometer can be used.

-

-

Histological Analysis:

-

At the end of the study, euthanize the mice and collect tissue samples from the lymphedematous and contralateral limbs.

-

Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology, inflammation, and fibrosis.

-

Immunohistochemical staining for specific markers (e.g., CD45 for inflammatory cells, LYVE-1 for lymphatic vessels) can also be performed.

-

IV. Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound in a murine lymphedema model.

Caption: Experimental workflow for in vivo evaluation.

References

Cell Culture Applications of Anti-inflammatory Agent 22: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Anti-inflammatory agent 22" has been associated with at least two distinct small molecule compounds: a potent inhibitor of TNF-α production identified as compound 14a , and a 3,4-dihydropyrimidinone derivative, compound D22 , known to mitigate neuroinflammation. This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of these compounds in relevant cell culture models. The information is structured to assist researchers in pharmacology, immunology, and drug development in utilizing these agents for in vitro studies.

Compound 14a: A Potent TNF-α Inhibitor

Compound 14a has been identified as a potent, orally active anti-inflammatory agent. Its primary characterized in vitro activity is the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production.

Quantitative Data

The following table summarizes the known quantitative data for Compound 14a.

| Cell Line | Stimulation | Target | IC50 Value | Reference |

| Not Specified | LPS | TNF-α | 14.6 µM | [1] |

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol describes a general method for assessing the inhibitory effect of Compound 14a on TNF-α secretion from LPS-stimulated RAW 264.7 murine macrophage cells.

Materials:

-

RAW 264.7 cells (ATCC TIB-71)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Compound 14a

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Phosphate Buffered Saline (PBS)

-

TNF-α ELISA kit (murine)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of Compound 14a in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete DMEM to achieve a range of desired final concentrations. Ensure the final solvent concentration does not exceed 0.5% and include a vehicle control.

-

Cell Treatment: After overnight incubation, carefully remove the medium from the wells. Add 100 µL of fresh medium containing the desired concentrations of Compound 14a or vehicle control to the respective wells. Pre-incubate the cells with the compound for 1-2 hours.

-

LPS Stimulation: Prepare a working solution of LPS in complete DMEM. Add a specific volume of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a murine TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of Compound 14a compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow: TNF-α Inhibition Assay

Caption: Workflow for assessing TNF-α inhibition.

Compound D22: A Neuroinflammation Modulator

Compound D22, a 3,4-dihydropyrimidinone derivative, has demonstrated anti-inflammatory properties in microglial cells, suggesting its potential for treating neurodegenerative diseases associated with neuroinflammation.[2]

Quantitative Data

Currently, specific IC50 values for the inhibition of various pro-inflammatory mediators by Compound D22 are not publicly available. The table below summarizes its observed qualitative effects.

| Cell Line | Stimulation | Effect |

| BV-2 Microglial Cells | LPS | Reduced Nitric Oxide (NO) production |

| BV-2 Microglial Cells | LPS | Reduced Prostaglandin E2 (PGE2) production |

| BV-2 Microglial Cells | LPS | Reduced Tumor Necrosis Factor-alpha (TNF-α) production |

| BV-2 Microglial Cells | LPS | Reduced Interleukin-1beta (IL-1β) production |

| BV-2 Microglial Cells | LPS | Suppressed inducible NO synthase (iNOS) expression |

| BV-2 Microglial Cells | LPS | Suppressed cyclooxygenase-2 (COX-2) expression |

| BV-2 Microglial Cells | LPS | Inhibited Mitogen-Activated Protein Kinase (MAPK) activation |

Experimental Protocol: Evaluation of Anti-inflammatory Effects in BV-2 Microglial Cells

This protocol provides a methodology to assess the effects of Compound D22 on the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated BV-2 murine microglial cells.

Materials:

-

BV-2 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Compound D22

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Griess Reagent for Nitrite determination

-

ELISA kits for murine TNF-α and IL-1β

-

Reagents for Western Blotting (antibodies for iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin)

-

96-well and 6-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

Part A: Nitric Oxide (NO) Production Assay

-

Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treatment and Stimulation: Pre-treat cells with various concentrations of Compound D22 for 1 hour. Subsequently, stimulate with 100 ng/mL LPS for 24 hours.

-

NO Measurement: After incubation, collect 50 µL of the cell culture supernatant. Mix with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration, which is an indicator of NO production.

Part B: Cytokine Production Assay (TNF-α and IL-1β)

-

Follow steps 1 and 2 from Part A, but incubate with LPS for 6 hours for TNF-α and 24 hours for IL-1β.

-

Collect the supernatant and quantify the levels of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.

Part C: Western Blot for iNOS, COX-2, and MAPK Activation

-

Cell Seeding: Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.

-

Treatment and Stimulation: Pre-treat cells with Compound D22 for 1 hour, followed by stimulation with 100 ng/mL LPS. For iNOS and COX-2 expression, incubate for 18-24 hours. For MAPK phosphorylation, a shorter incubation of 15-30 minutes is recommended.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Western Blot: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phosphorylated and total MAPKs (p38, ERK, JNK), and a loading control. Visualize the protein bands using an appropriate secondary antibody and chemiluminescence detection system.

Signaling Pathway: LPS-Induced Pro-inflammatory Response and Putative Inhibition by Compound D22

Caption: LPS signaling and Compound D22 inhibition.

Conclusion

"this compound" encompasses at least two distinct compounds, 14a and D22, with demonstrated anti-inflammatory activities in different cellular contexts. While quantitative data, particularly for Compound D22, is limited in the public domain, the provided protocols offer a robust framework for researchers to further characterize their biological effects. The presented experimental designs and signaling pathway diagrams serve as a valuable resource for investigating the mechanisms of action of these and other novel anti-inflammatory agents. It is recommended that researchers using these compounds perform dose-response experiments to determine the optimal concentrations for their specific cell culture systems.

References

Application Notes & Protocols: Experimental Models for Testing the Efficacy of Anti-inflammatory Agent 22

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a necessary process for healing and defense, chronic and dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and cancer.[2][3][4][5] The development of effective anti-inflammatory therapeutics is therefore a critical area of research. A key aspect of this process involves the use of robust and reproducible experimental models to screen and validate the efficacy of new chemical entities.[2][5][6]

This document provides detailed application notes and protocols for a selection of standard in vitro and in vivo experimental models suitable for evaluating the efficacy of a novel therapeutic candidate, "Anti-inflammatory Agent 22." These models focus on key inflammatory pathways and clinically relevant endpoints.

Key Inflammatory Signaling Pathways

Many anti-inflammatory agents exert their effects by modulating specific intracellular signaling cascades that regulate the expression of pro-inflammatory mediators. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]

1.1. NF-κB Signaling Pathway

The NF-κB transcription factor is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as those from Toll-like receptors (TLRs) or cytokine receptors (e.g., TNFR), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10] This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.[10]

Caption: Canonical NF-κB signaling pathway activation.

1.2. MAPK Signaling Pathway

MAPK pathways are also central to the inflammatory response, regulating the production of inflammatory cytokines.[11] The three main MAPK subfamilies involved in inflammation are ERK, JNK, and p38. These kinases are activated by a cascade of upstream kinases (MAP3K and MAP2K) in response to stimuli like lipopolysaccharide (LPS).[8][9] Once activated, they phosphorylate various transcription factors, leading to the expression of inflammatory genes.[9]

Caption: Overview of the three major MAPK signaling cascades.

In Vitro Models

In vitro models provide a controlled environment to study the direct effects of a compound on cellular inflammatory responses, making them ideal for initial screening and mechanism-of-action studies.[12][13]

2.1. Model: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Macrophages are key cells in the innate immune system that, when activated by stimuli like LPS (a component of Gram-negative bacteria), produce a wide range of pro-inflammatory mediators.[14] This model is widely used to assess the ability of a compound to suppress the production of cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory molecules like nitric oxide (NO) and prostaglandins.[14][15][16]

2.1.1. Experimental Workflow Diagram

Caption: Workflow for the LPS-induced macrophage inflammation assay.

2.1.2. Detailed Protocol

-

Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[17]

-

Seeding: Seed the macrophages into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: The following day, remove the old medium and replace it with fresh medium. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control group.[14]

-

Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant from each well for analysis of secreted mediators. Centrifuge to remove cell debris and store at -80°C.

-

Cell Lysate: Wash the remaining cells with cold PBS, then lyse them for subsequent protein (Western blot) or RNA (qPCR) analysis.

-

-

Quantification:

-

Cytokines (TNF-α, IL-6): Measure cytokine concentrations in the supernatant using commercial ELISA kits according to the manufacturer's protocol.[16][18]

-

Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.

-

Gene Expression (iNOS, COX-2): Analyze the expression of pro-inflammatory genes from cell lysates using quantitative real-time PCR (qPCR).[3]

-

2.1.3. Data Presentation

The efficacy of this compound can be summarized in the following tables. Data are presented as mean ± SEM.

Table 1: Effect of Agent 22 on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Unstimulated Control | 25 ± 5 | 15 ± 4 |

| Vehicle + LPS (100 ng/mL) | 3500 ± 210 | 1800 ± 150 |

| Agent 22 (0.1 µM) + LPS | 2850 ± 180 | 1550 ± 130 |

| Agent 22 (1 µM) + LPS | 1500 ± 110 | 800 ± 75 |

| Agent 22 (10 µM) + LPS | 450 ± 40 | 250 ± 30 |

| Dexamethasone (1 µM) + LPS | 380 ± 35 | 210 ± 25 |

Table 2: Effect of Agent 22 on NO Production and iNOS/COX-2 Expression

| Treatment Group | Nitrite (µM) | iNOS (Relative mRNA) | COX-2 (Relative mRNA) |

| Unstimulated Control | 0.5 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| Vehicle + LPS (100 ng/mL) | 25.0 ± 2.1 | 15.0 ± 1.8 | 12.0 ± 1.5 |

| Agent 22 (1 µM) + LPS | 12.5 ± 1.5 | 7.2 ± 0.9 | 6.5 ± 0.8 |

| Agent 22 (10 µM) + LPS | 3.1 ± 0.4 | 2.5 ± 0.4 | 2.1 ± 0.3 |

In Vivo Models

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, providing insights into its pharmacokinetics, pharmacodynamics, and overall safety.[2][6]

3.1. Model: Carrageenan-Induced Paw Edema (Acute Inflammation)

This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[19] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[20] The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and nitric oxide, making it sensitive to inhibitors of COX enzymes.[21][22]

3.1.1. Experimental Workflow Diagram

Caption: Workflow for the carrageenan-induced paw edema model.

3.1.2. Detailed Protocol

-

Animals: Use male Wistar rats (150-200 g) or Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.[23]

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., saline or 0.5% CMC)

-

Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

-

Group 5: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[23]

-

Drug Administration: Administer the vehicle, Agent 22, or Indomethacin by oral gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.[22]

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[23]

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

3.1.3. Data Presentation

Table 3: Effect of Agent 22 on Carrageenan-Induced Paw Edema in Rats

| Treatment Group (mg/kg) | Increase in Paw Volume (mL) at 3h | % Inhibition at 3h |

| Vehicle Control | 0.85 ± 0.07 | - |

| Agent 22 (10) | 0.64 ± 0.05 | 24.7% |

| Agent 22 (30) | 0.41 ± 0.04 | 51.8% |

| Agent 22 (100) | 0.22 ± 0.03 | 74.1% |

| Indomethacin (10) | 0.25 ± 0.04 | 70.6% |

3.2. Model: Collagen-Induced Arthritis (CIA) in Mice (Chronic Inflammation)

The CIA model is one of the most widely used preclinical models of rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[24][25][26] The model is induced by immunization with type II collagen, leading to a chronic, destructive polyarthritis. It is suitable for testing agents intended for the long-term treatment of chronic inflammatory conditions.

3.2.1. Experimental Workflow Diagram

Caption: Workflow for the collagen-induced arthritis (CIA) model.

3.2.2. Detailed Protocol

-

Animals: Use male DBA/1 mice, which are highly susceptible to CIA, aged 8-10 weeks.[24][25]

-

Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.[26]

-

Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA. Administer a 100 µL booster injection at a different site near the base of the tail.[25]

-

Treatment Protocol: Begin prophylactic treatment with Agent 22 (e.g., daily oral gavage) from day 21 (booster day) and continue until the end of the study (e.g., day 56).

-

Clinical Assessment: Monitor the mice three times a week for the onset and severity of arthritis, starting from day 21. Score each paw based on a scale of 0-4:

-

0 = No evidence of erythema or swelling.

-

1 = Subtle erythema or localized edema.

-

2 = Easily identified erythema and swelling.

-

3 = Severe erythema and swelling affecting the entire paw.

-

4 = Maximum inflammation with joint deformity or ankylosis. The maximum score per mouse is 16.

-

-

Terminal Analysis: At the end of the study, collect blood for serological analysis (cytokines, anti-collagen antibodies) and harvest hind paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.

3.2.3. Data Presentation

Table 4: Effect of Agent 22 on Disease Severity in CIA Mice

| Treatment Group | Mean Arthritis Score (Day 42) | Disease Incidence (%) |

| Vehicle Control | 10.5 ± 1.2 | 100% |

| Agent 22 (30 mg/kg/day) | 5.2 ± 0.8 | 65% |

| Agent 22 (100 mg/kg/day) | 2.1 ± 0.5 | 30% |

| Enbrel (10 mg/kg, 3x/week) | 1.5 ± 0.4 | 20% |

The experimental models described provide a robust framework for evaluating the efficacy of this compound. The in vitro macrophage assay serves as an excellent primary screen to confirm cellular activity and elucidate the mechanism of action by quantifying effects on key inflammatory mediators and pathways like NF-κB and MAPK. The in vivo models, representing both acute (carrageenan-induced paw edema) and chronic (collagen-induced arthritis) inflammation, are critical for validating therapeutic efficacy in a complex biological system.[1][12][13] A systematic approach using these models will generate the comprehensive data required to advance promising anti-inflammatory candidates toward clinical development.[2][5][6]

References

- 1. ijpsr.com [ijpsr.com]

- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | Semantic Scholar [semanticscholar.org]

- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]

- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synapse.koreamed.org [synapse.koreamed.org]

- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]

- 16. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 24. chondrex.com [chondrex.com]

- 25. resources.amsbio.com [resources.amsbio.com]

- 26. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Measuring the Anti-inflammatory Effects of Compound 14a

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of established in vitro and in vivo methodologies to characterize the anti-inflammatory properties of Compound 14a, a novel small molecule with therapeutic potential. Published literature suggests that Compound 14a may exert its effects through the dual inhibition of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[1] This document offers detailed protocols for key assays to elucidate its mechanism of action and quantify its anti-inflammatory efficacy.

Mechanism of Action Overview: Dual Inhibition of COX-2 and sEH

Compound 14a is hypothesized to target two key enzymes in the inflammatory cascade:

-

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.

-

Soluble Epoxide Hydrolase (sEH): This enzyme degrades epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. Inhibition of sEH increases the bioavailability of EETs, thereby reducing inflammation.

The dual inhibition of these pathways suggests that Compound 14a may offer potent anti-inflammatory effects with a potentially favorable safety profile.

In Vitro Assays for Anti-inflammatory Activity

A variety of in vitro assays can be employed for the initial screening and characterization of the anti-inflammatory properties of compounds.[2] These methods are often cost-effective and time-efficient.[2]

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay is a cornerstone for evaluating the anti-inflammatory potential of a compound by measuring its ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with a potent inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol:

-

Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of Compound 14a (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3][4][5]

Data Presentation:

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 |

| Vehicle Control | - | 15.2 ± 2.1 | - | 10.5 ± 1.8 | - |

| LPS Only | - | 2548.6 ± 150.3 | 0 | 3120.4 ± 210.7 | 0 |

| Compound 14a | 0.1 | 2210.3 ± 135.8 | 13.3 | 2654.7 ± 180.2 | 14.9 |

| Compound 14a | 1 | 1540.1 ± 98.4 | 39.6 | 1880.9 ± 125.6 | 39.7 |

| Compound 14a | 10 | 780.5 ± 55.2 | 69.4 | 950.3 ± 70.1 | 69.5 |

| Compound 14a | 100 | 250.7 ± 30.1 | 90.2 | 315.8 ± 45.3 | 89.9 |

| Dexamethasone (Positive Control) | 10 | 180.4 ± 25.9 | 92.9 | 225.1 ± 35.4 | 92.8 |

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay determines the ability of Compound 14a to inhibit NO production.

Experimental Protocol:

-

Cell Culture and Seeding: Follow steps 1 and 2 from the cytokine production protocol.

-

Compound Treatment and Stimulation: Follow steps 3 and 4 from the cytokine production protocol.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Mix 50 µL of culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Data Presentation:

| Treatment Group | Concentration (µM) | Nitrite (µM) ± SD | % Inhibition of NO Production |

| Vehicle Control | - | 0.8 ± 0.1 | - |

| LPS Only | - | 35.4 ± 2.8 | 0 |

| Compound 14a | 0.1 | 30.1 ± 2.5 | 15.0 |

| Compound 14a | 1 | 22.5 ± 1.9 | 36.4 |

| Compound 14a | 10 | 11.8 ± 1.2 | 66.7 |

| Compound 14a | 100 | 4.2 ± 0.5 | 88.1 |

| L-NAME (Positive Control) | 100 | 2.5 ± 0.3 | 92.9 |

Western Blot Analysis of Inflammatory Signaling Pathways

To investigate the molecular mechanism of Compound 14a, Western blotting can be used to assess the expression and activation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPK.

Experimental Protocol:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Compound 14a and/or LPS as described in the previous protocols.

-

Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[7]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p65, p65, p-IKKβ, IKKβ, COX-2, and β-actin overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (β-actin).

Data Presentation:

| Treatment Group | Relative p-p65/p65 Ratio | Relative COX-2/β-actin Ratio |

| Vehicle Control | 1.0 | 1.0 |

| LPS Only | 8.5 | 12.3 |

| LPS + Compound 14a (10 µM) | 3.2 | 4.1 |

| LPS + Compound 14a (100 µM) | 1.5 | 1.8 |

In Vivo Models of Inflammation

In vivo models are crucial for evaluating the therapeutic efficacy of anti-inflammatory compounds in a whole-organism context.[8][9]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the ability of Compound 14a to mitigate a systemic inflammatory response.[10][11][12]

Experimental Protocol:

-

Animals: Use 8-week-old male C57BL/6 mice.

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Compound Administration: Administer Compound 14a (e.g., 10, 30, 100 mg/kg) or vehicle control orally (p.o.) or intraperitoneally (i.p.) 1 hour before LPS challenge.

-

LPS Challenge: Induce systemic inflammation by injecting LPS (5 mg/kg, i.p.).[10]

-

Sample Collection: At 2-6 hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis. Euthanize the mice and harvest tissues (e.g., lungs, liver) for further analysis.

-

Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using ELISA kits.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |

| Vehicle Control | - | 50.3 ± 8.2 | 45.1 ± 7.5 |

| LPS Only | - | 3580.1 ± 250.6 | 4125.7 ± 310.9 |

| LPS + Compound 14a | 10 | 2890.5 ± 198.4 | 3340.2 ± 250.1 |

| LPS + Compound 14a | 30 | 1650.7 ± 140.2 | 1980.6 ± 160.8 |

| LPS + Compound 14a | 100 | 720.9 ± 95.3 | 850.4 ± 110.2 |

| LPS + Dexamethasone | 5 | 550.6 ± 70.1 | 620.8 ± 85.3 |

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-edematous effects of anti-inflammatory drugs.[1][13]

Experimental Protocol:

-

Animals: Use male Wistar rats (180-200 g).

-

Compound Administration: Administer Compound 14a (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle control 1 hour before carrageenan injection. A positive control group receiving indomethacin (10 mg/kg, p.o.) should be included.

-